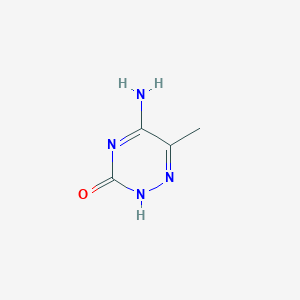

5-Methyl-6-azacytosine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-2-3(5)6-4(9)8-7-2/h1H3,(H3,5,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFRUGPSMFKRLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Cellular and Enzymatic Interactions

DNA Methyltransferase Inhibition Mechanism

The principal and most well-documented mechanism of action for 5-azacytidine (B1684299) is the inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. activemotif.comrndsystems.com This inhibition leads to significant downstream effects on gene expression and cellular function.

5-azacytidine functions as a potent, specific inhibitor of DNMTs. activemotif.com After cellular uptake, it is metabolized and its deoxy derivative, 5-aza-2'-deoxycytidine, is incorporated into replicating DNA in place of cytosine. aacrjournals.orgscirp.orgcancercareontario.ca The presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring, instead of a carbon, is critical to its inhibitory action. iiarjournals.org

During the normal DNA methylation process, a DNMT enzyme transfers a methyl group from the cofactor S-adenosylmethionine to the C-5 position of a cytosine residue. This involves the formation of a transient covalent bond between a cysteine residue in the enzyme's active site and the C-6 position of the cytosine. scirp.orgnih.gov However, when the enzyme encounters a 5-azacytosine (B16484) residue within the DNA, this process is irrevocably stalled. The nitrogen at the 5-position prevents the β-elimination step required to release the enzyme from the DNA. iiarjournals.orgplos.org This results in the formation of a stable, irreversible covalent adduct between the DNMT and the 5-azacytosine-containing DNA. aacrjournals.orgiiarjournals.orgmdpi.comnih.gov This "trapping" mechanism effectively sequesters the DNMT enzyme, rendering it inactive. scirp.orgnih.govnih.gov

This covalent binding has been demonstrated with various DNMTs, including DNMT1, the primary enzyme for maintaining methylation patterns after DNA replication. activemotif.comrndsystems.comnih.gov Studies using oligonucleotide duplexes containing 5-azacytosine have confirmed the formation of a stable covalent complex with methyltransferases, a reaction that is enhanced in the presence of the methyl donor cofactor. nih.gov

For 5-azacytidine to exert its inhibitory effect on DNMTs, it must first be incorporated into the cellular nucleic acid pool. aacrjournals.orgnih.gov As a ribonucleoside analog, 5-azacytidine can be incorporated into both RNA and, to a lesser extent after being converted to its deoxyribonucleoside form, into DNA. wikipedia.orgaacrjournals.orgresearchgate.net Its incorporation into DNA is a prerequisite for the formation of the covalent DNMT-DNA adducts that lead to enzyme inhibition. cancercareontario.camdpi.comcsic.es

The incorporation into RNA can also lead to significant cellular consequences, including the disassembly of polyribosomes and inhibition of protein synthesis. wikipedia.org More recent research indicates that the depletion of 5-methylcytosine (B146107) (m5C) in RNA, particularly chromatin-associated RNA (caRNA), by 5-azacytidine is a key mechanism of its action. biorxiv.org This RNA-dependent effect can lead to transcriptional repression of genes involved in critical cellular processes like cell cycle regulation and DNA repair. biorxiv.org

The extent of incorporation into DNA versus RNA can influence the compound's biological activity, with DNA incorporation being central to its role as a hypomethylating agent. aacrjournals.orgresearchgate.net

The irreversible covalent trapping of DNMTs on the DNA leads to a progressive depletion of active enzyme pools within the cell. rndsystems.comaacrjournals.orgnih.govresearchgate.net As DNMTs, particularly DNMT1, are sequestered and degraded via the proteasomal pathway, the cell's capacity to maintain normal DNA methylation patterns during subsequent rounds of replication is severely diminished. aacrjournals.orgaacrjournals.org

This leads to a passive, replication-dependent loss of methylation marks across the genome, a phenomenon known as global DNA hypomethylation. scirp.orgnih.gov Genes that were previously silenced by hypermethylation of their promoter regions can be reactivated. rndsystems.comresearchgate.net This restoration of tumor suppressor gene expression is considered a major contributor to the therapeutic effects of 5-azacytidine. nih.govpatsnap.com The reduction in DNMT activity and subsequent DNA hypomethylation have been observed in numerous studies, confirming this as a central outcome of 5-azacytidine treatment. mdpi.commedsci.orgtandfonline.com

Table 1: Effects of 5-azacytidine on DNMT Activity and DNA Methylation

Broadening Spectrum of Cellular Pathway Modulation

Recent studies have revealed that 5-azacytidine can induce cellular autophagy, a catabolic process involving the degradation of cellular components via lysosomes. The induction of autophagy by 5-azacytidine appears to be a complex, context-dependent phenomenon. In some cancer cell models, autophagy acts as a protective mechanism against 5-azacytidine-induced stress. nih.gov For instance, in myeloid cells, autophagy was identified as a survival mechanism, and its inhibition increased cell death. nih.gov

Conversely, in other contexts, autophagy promoted by 5-azacytidine can be cytotoxic. nih.govnih.gov In insulinoma cells, 5-azacytidine treatment following oxidative stress stimulated a cytotoxic autophagic response. nih.gov The mechanism of autophagy induction can be linked to the inhibition of DNMT2, a tRNA methyltransferase, leading to protein aggregates that trigger the process. biorxiv.org This effect was observed with 5-azacytidine but not with decitabine, suggesting an RNA-related mechanism. biorxiv.org

5-azacytidine has been shown to significantly impact cell cycle progression. The specific effects can vary depending on the cell type and experimental conditions. Multiple studies have reported that 5-azacytidine can cause cell cycle arrest at different checkpoints. For example, it has been shown to block the progression of T-cells from the G0 to the G1 phase. haematologica.org

In other cell lines, treatment with 5-azacytidine and its analogues has resulted in an accumulation of cells in the G2/M phase of the cell cycle. scirp.org This suggests an activation of cell cycle checkpoints in response to the DNA damage caused by the incorporation of the analogue and the formation of DNMT-DNA adducts. patsnap.com In murine myoblasts, 5-azacytidine was found to modulate cell cycle progression by increasing the protein levels of the cyclin-dependent kinase inhibitor p21, which can inhibit cell proliferation. nih.gov The disruption of genes involved in cell cycle regulation through RNA-dependent mechanisms has also been proposed. biorxiv.org

Table 2: Summary of Cellular Pathway Modulation by 5-azacytidine

Based on a comprehensive search of available scientific literature, there is no specific information regarding the modulation of cell differentiation processes in in vitro models by the chemical compound 5-Methyl-6-azacytosine .

Research extensively covers related compounds such as 5-Azacytidine and its derivatives, detailing their effects on the differentiation of various cell lines, including stem cells, cancer cells, and myoblasts. These effects are primarily attributed to their role as DNA methyltransferase (DNMT) inhibitors, leading to DNA hypomethylation and altered gene expression.

However, studies focusing specifically on the biological activity of This compound , particularly its influence on cellular differentiation pathways, could not be identified. The precise chemical structure of a compound, including the position of functional groups like a methyl group, is critical to its biological function. Therefore, data for other related azacytosine or azacytidine analogues cannot be extrapolated to describe the activity of this compound.

Consequently, the requested article section, including data tables and detailed research findings on the molecular mechanisms of how this compound modulates cell differentiation, cannot be generated due to the absence of available research data on this specific compound.

Biological Activities in Controlled in Vitro and Model Organism Systems

Antiviral Properties of Azacytosine Derivatives

Derivatives of azacytosine, including those with a 5-methyl-6-azacytosine core structure, have demonstrated a spectrum of antiviral activities. These effects are often attributed to their ability to interfere with viral replication and genetic processes.

Anti-HIV Activity via Lethal Mutagenesis

While much of the research on lethal mutagenesis as an antiviral strategy has focused on the parent compound 5-azacytidine (B1684299) (5-AZC), the mechanism provides a framework for understanding the potential anti-HIV activity of its derivatives. Lethal mutagenesis involves the incorporation of a nucleoside analog into the viral genome during replication, leading to an accumulation of mutations that ultimately renders the virus non-viable.

In the context of HIV-1, studies on 5-AZC have shown that it can be incorporated into both viral RNA and DNA. The primary anti-HIV activity is attributed to its incorporation into viral DNA during reverse transcription after being reduced to its 2'-deoxy form. nih.govresearchgate.netnih.gov This incorporation leads to an increased mutation frequency, characterized by a notable increase in G-to-C transversion mutations, which is consistent with the mechanism of lethal mutagenesis. nih.govresearchgate.netnih.gov This process affects both the early and late phases of HIV-1 replication, though its impact is more pronounced in the early phase. nih.govresearchgate.netnih.gov The concept of lethal mutagenesis driven by nucleoside analogs represents a promising approach for antiviral therapy. mdpi.com

Efficacy against DNA Viruses

The antiviral activity of this compound derivatives extends to DNA viruses. Research has demonstrated the efficacy of these compounds against various DNA viruses, including adenoviruses and herpesviruses. For instance, the sugar-modified derivative, 2',3'-“seco” –5-methyl –6-azaC, has shown activity against adenoviruses. researchgate.net Other related azacytosine analogs have also been investigated for their inhibitory effects on a broad spectrum of DNA viruses. researchgate.net

Anti-Epstein-Barr Virus Activity in Lymphoblastoid Cells

The Epstein-Barr virus (EBV), a human herpesvirus, has been a target for antiviral research involving azacytosine derivatives. Studies have investigated the effects of these compounds on EBV-infected lymphoblastoid cell lines, such as Raji cells. The derivative 2'-3'-seco-5-methyl-6-AC has demonstrated anti-EBV activity in this cell line. While specific quantitative data for this derivative is part of a broader study, the research indicates its potential to inhibit EBV.

Anti-Adenoviral Activity of Sugar-Modified Derivatives

Modifications to the sugar moiety of this compound have been explored to enhance its antiviral properties, particularly against adenoviruses. A notable example is the acyclic sugar derivative, 2',3'-“seco” –5-methyl –6-azaC, which has demonstrated activity against adenovirus serotypes 2 and 5 in Hep-2 cell culture. researchgate.net The structural modifications of these nucleoside analogs play a crucial role in their biological activity, and research in this area aims to optimize their efficacy and selectivity. researchgate.netresearchgate.net

Effects on Diverse Cellular Models

In addition to their antiviral properties, azacytosine derivatives have been evaluated for their effects on various cancer cell lines, particularly those of hematopoietic origin. These studies aim to understand the cellular responses and potential therapeutic applications of these compounds in oncology.

Studies in Human Leukemia Cell Lines (e.g., HL-60, KG-1, THP-1, P388, L1210)

The effects of azacytosine compounds have been investigated in a panel of human and murine leukemia cell lines. While much of the research has utilized the parent compound, 5-azacytidine, these studies provide insights into the potential activities of its 5-methyl derivative.

In the human promyelocytic leukemia cell line HL-60 , 5-azacytidine has been shown to inhibit proliferation in a time- and dose-dependent manner and induce apoptosis. nih.govresearchgate.net It also causes a marked inhibition of DNA methyltransferase, leading to DNA that is largely devoid of methylated cytosine residues. nih.gov

Studies on the KG-1 and THP-1 cell lines have also been conducted, primarily with 5-azacytidine, to assess its cytotoxic and differentiation-inducing effects. biorxiv.org

In the murine leukemia cell lines P388 and L1210 , the cytotoxicity and mode of action of 5-azacytidine have been subjects of study to understand its anti-leukemic properties. nih.gov

The following table summarizes the reported activities of azacytosine derivatives in these leukemia cell lines. It is important to note that much of the available data pertains to 5-azacytidine, and further research is needed to specifically delineate the activity of this compound.

| Cell Line | Compound | Observed Effects |

| HL-60 | 5-Azacytidine | Inhibition of proliferation, induction of apoptosis, inhibition of DNA methyltransferase. nih.govresearchgate.net |

| KG-1 | 5-Azacytidine | Cytotoxic effects. biorxiv.org |

| THP-1 | 5-Azacytidine | Varied sensitivity to cytotoxicity. biorxiv.org |

| P388 | 5-Azacytidine | Cytotoxicity and anti-leukemic activity. |

| L1210 | 5-Azacytidine | Cytotoxicity and inhibition of DNA synthesis. nih.gov |

Research in Hepatocellular Carcinoma Cell Lines (e.g., JHH-6, HuH-7, N1-S1)

Studies utilizing human hepatocellular carcinoma (HCC) cell lines, JHH-6 and HuH-7, as well as the rat HCC cell line N1-S1, have demonstrated the significant impact of 5-azacytidine (5-Aza) on cancer cell pathophysiology. Research shows that 5-Aza effectively downregulates cell viability, growth, migration, and adhesion in these cell lines. nih.govnih.gov

The primary mechanism identified for these effects involves the upregulation of miR-139-5p. nih.gov This microRNA, in turn, downregulates the ROCK2/cyclin D1/E2F1 pro-proliferative pathway. nih.gov The inhibition of this pathway leads to an increase in the cell cycle inhibitor p27kip1, resulting in an accumulation of cells in the G1/G0 phase of the cell cycle. nih.gov Furthermore, a decrease in cyclin B1 contributes to cell accumulation in the G2/M phase. nih.gov

In addition to its anti-proliferative effects, 5-azacytidine also impairs cancer cell migration by downregulating the ROCK2/MMP-2 pathway. nih.gov Matrix metalloproteinase-2 (MMP-2) is a key enzyme involved in the degradation of the extracellular matrix, a critical step in cell migration and invasion. The anti-cancer effects of 5-azacytidine have been corroborated in various in vivo models, including a zebrafish model with JHH-6 cells and an orthotopic rat model using N1-S1 cells. nih.govnih.gov Other studies on HCC cell lines like Hep3B and HepG2 have shown that 5-aza can increase the expression of certain genes, such as UCP2, by reversing promoter methylation. medsci.org

| Cell Line | Observed Effect of 5-Azacytidine | Underlying Mechanism | Reference |

|---|---|---|---|

| JHH-6, HuH-7 | Downregulated cell viability, growth, migration, and adhesion. | Upregulation of miR-139-5p, leading to downregulation of ROCK2/cyclin D1/E2F1 and ROCK2/MMP-2 pathways. | nih.gov |

| JHH-6, HuH-7 | Cell cycle arrest in G1/G0 and G2/M phases. | Increased p27kip1 and decreased cyclin B1. | nih.gov |

| N1-S1 (rat) | Downregulated cell viability, growth, migration, and adhesion. | Similar mechanisms observed as in human cell lines. | nih.govnih.gov |

| Hep3B | Increased UCP2 expression. | Reversal of UCP2 promoter methylation. | medsci.org |

Enzymatic Interaction Studies

Nucleoside Recognition by Cytidine (B196190) Deaminase

Cytidine deaminase (CDA) is a key enzyme that plays a dual role in the context of 5-azacytidine treatment. Primarily, CDA is responsible for the deamination and pharmacological inactivation of 5-azacytidine, thereby detoxifying the compound. nih.gov High CDA expression has been associated with a poorer clinical response to 5-azacytidine in some patients. nih.gov The cytotoxic effect of 5-azacytidine can be synergistically potentiated by inhibitors of CDA, such as tetrahydrouridine, highlighting the enzyme's critical role in the drug's metabolism. nih.gov

Interestingly, research has shown that 5-azacytidine itself can induce the expression of the CDA gene. nih.gov This induction is not due to a direct transcriptional activation but rather an epigenetic modification. Treatment with 5-azacytidine leads to hypomethylation at the 5′-regulatory sites of the CDA gene, which is associated with its marked upregulation. nih.gov This creates a feedback loop where the drug enhances the expression of the very enzyme that inactivates it.

Substrate Characterization for DNA Methyltransferases

The primary mechanism of action for 5-azacytidine involves its interaction with DNA methyltransferases (DNMTs). medchemexpress.com After being incorporated into cellular DNA, the 5-azacytosine (B16484) base acts as a specific inhibitor of these enzymes. medchemexpress.comnih.gov

DNMTs, particularly the maintenance methyltransferase DNMT1, recognize the incorporated 5-azacytosine as a substrate. nih.gov During the catalytic process, a covalent bond is formed between a cysteine residue in the enzyme's active site and the C6 position of the 5-azacytosine ring. aacrjournals.org Under normal circumstances with a cytosine substrate, this intermediate is resolved. However, due to the nitrogen atom at the 5-position of the azacytosine ring, this reaction becomes irreversible. oup.com

This irreversible covalent adduct formation effectively sequesters and traps the DNMT enzyme on the DNA. aacrjournals.org The trapped enzyme is subsequently targeted for proteasomal degradation, leading to a rapid depletion of active DNMT1 in the cell. oup.com This depletion of DNMT activity results in a passive, replication-dependent demethylation of the genome, as methylation patterns are not maintained on newly synthesized DNA strands. nih.gov This process of DNMT trapping and subsequent degradation is a key contributor to the cytotoxic and gene-reactivating effects of 5-azacytidine. aacrjournals.orgnih.gov

Structural Insights and Computational Analyses

Molecular Conformation and Tautomerism Studies (e.g., Amino-oxo, Imino-oxo Isomers)

The biological function of nucleic acid bases and their analogs is intrinsically linked to their tautomeric state. Unlike canonical cytosine, where the amino-hydroxy (AH) tautomer is the most stable form in the gas phase, theoretical and experimental studies on the parent compound, 6-azacytosine, reveal a different energetic landscape. For 6-azacytosine, the amino-oxo (AO) and imino-oxo (IO) isomers are found to be the most stable and, therefore, the most populated forms. aip.org The energy of the amino-hydroxy tautomer is predicted to be significantly higher (over 20 kJ/mol) than the AO or IO forms, making its population negligible under normal conditions. aip.org

This shift in tautomeric preference is a direct consequence of substituting a carbon atom at position 6 with a more electronegative nitrogen atom. aip.org The methyl group at position 5 in 5-Methyl-6-azacytosine is not expected to substantially alter this fundamental preference, as studies on 5-methylcytosine (B146107) have shown that methylation at this position does not significantly affect the relative energies of the main tautomeric forms. aip.orgresearchgate.net Therefore, this compound is predicted to exist predominantly as an equilibrium of its amino-oxo and imino-oxo tautomers. This tautomerism is critical as it can influence the molecule's base-pairing properties and mutagenic potential. pnas.org

| Tautomer of 6-Azacytosine | Relative Stability | Key Structural Feature |

|---|---|---|

| Amino-oxo (AO) | High (Most Stable) | Exocyclic Amino (-NH2) group, Carbonyl (C=O) group |

| Imino-oxo (IO) | High (Stable) | Exocyclic Imino (=NH) group, Carbonyl (C=O) group |

| Amino-hydroxy (AH) | Low (High Energy) | Exocyclic Amino (-NH2) group, Hydroxyl (-OH) group |

Rotamer Preferences and Ribose Ring Conformation

When incorporated into a nucleoside (5-Methyl-6-azacytidine), the molecule's conformation is defined by the orientation of the base relative to the ribose sugar. Key parameters include the torsion angle around the glycosidic bond (C-N), the conformation (puckering) of the ribose ring, and the rotation around the C(5')-C(4') bond.

| Conformational Parameter | Preference for 6-Methyl-5-azacytidine | Comparison with 5-Azacytidine (B1684299) |

|---|---|---|

| Glycosyl Bond Orientation | syn | anti |

| Ribose Ring Pucker | N-type Predominance | N-type Predominance |

| C(5')-C(4') Bond Rotamer | γ⁺ (46%) | γ⁺ (60%) |

Electrostatic Potential Mapping of Azacytosine Derivatives

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, the MEP map would show significant negative potential localized around the electronegative atoms: the oxygen of the carbonyl group and the nitrogen atoms within the triazine ring. nih.gov These red-colored regions represent the most likely sites for interactions with protons or other electrophiles. Conversely, the regions of positive potential (blue) would be found around the hydrogen atoms of the exocyclic amino group, indicating these are the primary sites for hydrogen bonding donation and interaction with nucleophiles. researchgate.net This information is vital for understanding how the molecule interacts with biological targets like enzymes or nucleic acids.

Computational Chemistry Approaches for Reactivity and Interaction Prediction (e.g., DFT, HOMO-LUMO Gap Analysis)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and stability. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations can determine this gap and other quantum chemical parameters, providing a quantitative measure of its kinetic stability and reactivity profile. chemrxiv.org These descriptors help predict how the molecule will behave in chemical reactions and biological systems. mdpi.com

| Quantum Chemical Parameter | Derived From | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ² / 2η | Measures the propensity to accept electrons. |

Nucleic Acid Interactions and Oligonucleotide Synthesis

Covalent Complex Formation with DNA Methyltransferases in DNA

The formation of a covalent complex with DNA methyltransferases is a hallmark of 5-azacytosine-containing DNA. This interaction is responsible for the potent inhibitory effect of 5-azacytosine (B16484) on DNA methylation. The proposed mechanism involves the attack of a cysteine residue in the active site of the DNA methyltransferase on the 6-position of the aza-pyrimidine ring. The nitrogen at position 5 facilitates this reaction and stabilizes the covalent intermediate, effectively trapping the enzyme.

However, there are no specific studies that have investigated whether 5-Methyl-6-azacytosine, when incorporated into DNA, forms a similar covalent complex with DNA methyltransferases. The presence of a methyl group at the 5-position could sterically hinder or electronically influence the interaction with the enzyme, but without experimental data, any suggestion of its effect remains speculative.

Influence on DNA and RNA Metabolism

Analogues of cytidine (B196190), such as 5-azacytidine (B1684299), are known to be incorporated into both DNA and RNA, where they can significantly disrupt normal metabolic processes. Once incorporated, they can inhibit DNA and RNA synthesis and function. For instance, 5-azacytidine is known to inhibit RNA methylation and can lead to the degradation of RNA. When incorporated into DNA, its deoxy-form, 5-aza-2'-deoxycytidine, induces DNA damage responses.

The metabolic fate of this compound and its influence on DNA and RNA metabolism have not been documented. It is unknown whether it can be metabolized to its corresponding nucleoside and nucleotide forms, and subsequently incorporated into nucleic acids.

Hydrogen Bonding and Base Pairing Characteristics in Nucleic Acids

The hydrogen bonding pattern of a nucleobase is critical for the stability and specificity of base pairing in nucleic acids. The substitution of a carbon atom with a nitrogen at position 6 and the addition of a methyl group at position 5 in the cytosine ring would be expected to alter the electronic distribution and steric properties of the molecule, thereby influencing its hydrogen bonding capabilities.

Research on the influence of 5-methylation on the base pairing of protonated cytidine suggests that it can enhance the strength of these interactions. However, the combined effect of a 6-aza substitution and 5-methylation on the standard Watson-Crick base pairing of this compound with guanine, or its potential for mispairing, has not been experimentally determined.

Synthesis and Application of Oligonucleotides Containing 5-Azacytosine Residues

The chemical synthesis of oligonucleotides containing modified bases is a powerful tool for studying their effects on nucleic acid structure and function.

The synthesis of oligonucleotides containing 5-aza-2'-deoxycytidine has been achieved using modified phosphoramidite (B1245037) chemistry. A key challenge is the instability of the 1,3,5-triazine (B166579) ring of 5-azacytosine to the standard deprotection conditions used in oligonucleotide synthesis. To overcome this, specialized protecting groups that can be removed under milder conditions have been developed.

There are no published methodologies for the incorporation of this compound into oligonucleotides. It is plausible that similar strategies to those used for 5-aza-2'-deoxycytidine would be necessary, but the specific requirements for the synthesis and deprotection of oligonucleotides containing this particular modified base are unknown.

Oligonucleotides containing 5-azacytosine residues at specific sites are invaluable tools for studying the mechanism of DNA methyltransferases. They can be used to trap the enzyme in a covalent complex, allowing for the study of the enzyme-DNA interaction and the identification of the active site residues.

Given the lack of information on the interaction between this compound and DNA methyltransferases, oligonucleotides containing this modified base have not been utilized as tools in this area of research.

Future Research Directions and Unexplored Avenues

Rational Design of Next-Generation Derivatives with Enhanced Stability and Selectivity

A significant challenge with 5-azacytidine (B1684299) is its chemical instability in aqueous solutions, which complicates its formulation and administration nih.govnih.gov. Furthermore, its incorporation into both DNA and RNA can lead to off-target effects mdpi.com. The rational design of new derivatives aims to overcome these limitations by enhancing stability and improving selectivity for DNA methyltransferases (DNMTs).

One strategy involves modifications to the ribose or azacytosine ring to confer greater stability and resistance to degradation. For instance, the incorporation of a fluorine atom into the chemical structure of cytidine (B196190) derivatives has been an effective strategy for modulating the pharmacokinetic and pharmacodynamic parameters of the nucleoside aacrjournals.org. Fluorine can increase lipophilicity and alter electronic and steric factors, which can block metabolism and lead to changes in target potency and selectivity aacrjournals.org.

Another approach focuses on developing nucleoside analogs that are more specific for incorporation into DNA over RNA, thereby minimizing RNA-related toxicities. Decitabine (5-aza-2'-deoxycytidine), a deoxyribose analog of 5-azacytidine, is an example of a derivative with exclusive incorporation into DNA oup.com. Further research into novel sulfur-containing deoxy-cytidine analogs, such as 4′-thio-2′-deoxycytidine (T-dCyd) and 5-aza-4′-thio-2′-deoxycytidine (aza-T-dCyd), has shown promise in depleting DNMT1 both in vitro and in vivo aacrjournals.org.

The development of non-nucleoside inhibitors of DNMTs represents another promising avenue. These small molecules aim to inhibit DNMTs through non-covalent interactions, potentially offering a different and more selective mechanism of action with fewer off-target effects compared to nucleoside analogs that require incorporation into DNA researchgate.net.

The following table summarizes some of the next-generation derivatives of 5-azacytosine (B16484) and the rationale behind their design:

| Derivative | Structural Modification | Rationale for Design | Key Findings |

| Decitabine (5-aza-2'-deoxycytidine) | Deoxyribose sugar instead of ribose | Increased specificity for DNA incorporation, avoiding RNA-related effects. oup.com | More targeted DNA methyltransferase inhibitor than 5-azacytidine. oup.com |

| Zebularine | Lacks the exocyclic 4-amino group | More stable in aqueous solutions compared to 5-azacytidine. nih.gov | Potent demethylating agent in various cancer models. oup.com |

| 5,6-dihydro-5-azacytidine (B1221591) | Dihydrogenation of the 5,6-double bond | Acts as a transition state mimic and a good inhibitor of C5 DNA methyltransferases. oup.com | Has been tested in animal studies and clinical trials. oup.com |

| 4′-thio-2′-deoxycytidine (T-dCyd) | Sulfur atom in the ribose ring | Depletes DNMT1 in vitro and in vivo. aacrjournals.org | Effective in slowing tumor growth in preclinical models. aacrjournals.org |

| 5-aza-4′-thio-2′-deoxycytidine (aza-T-dCyd) | Sulfur atom in the ribose ring and aza-group in the base | Depletes DNMT1 in vitro and in vivo. aacrjournals.org | Effective in slowing tumor growth in preclinical models. aacrjournals.org |

| 5-aza-4′-thio-2′-β-fluoro-2′-deoxycytidine (F-aza-T-dCyd) | Fluorine and sulfur modifications | To modulate pharmacokinetic and pharmacodynamic parameters. aacrjournals.org | A novel fluorine-containing cytidine analog under investigation. aacrjournals.org |

Deeper Elucidation of Unclear Molecular Mechanisms

While the primary mechanism of action of 5-azacytidine and its analogs is understood to be the inhibition of DNMTs, the full scope of their molecular effects remains to be elucidated. These compounds, after being incorporated into DNA, form a covalent bond with DNMTs, trapping the enzyme and leading to its degradation nih.govpnas.orgnih.gov. This sequestration of DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication nih.gov.

However, several aspects of their mechanism are not fully understood. The precise factors that determine the clinical response to these agents are still unclear, with evidence suggesting that both epigenetic alterations and the induction of apoptosis play a role researchgate.netnih.gov. The off-target effects of these drugs, resulting from their incorporation into RNA (in the case of 5-azacytidine) and unintended changes in gene expression in non-cancerous cells, are also an area of active investigation mdpi.comresearchgate.net.

Furthermore, the impact of these agents on the three-dimensional chromatin structure is a relatively new area of research. Studies have shown that treatment with 5-azacytidine can alter topologically associating domains (TADs), which are fundamental units of nuclear organization aacrjournals.org. These alterations in long-range chromosomal communications could contribute to the changes in gene expression observed after treatment, a mechanism that is independent of direct promoter demethylation aacrjournals.org.

Another area requiring deeper investigation is the interplay between DNA demethylation and the immune system. Evidence suggests that 5-azacytidine can enhance anti-tumor immunity by increasing the expression of tumor-associated antigens nih.govfrontiersin.org. However, it may also have immunosuppressive effects, such as promoting an inhibitory T-cell phenotype nih.govnih.gov. A more comprehensive understanding of these immunomodulatory effects is crucial for the rational design of combination therapies with immune checkpoint inhibitors.

Expanding the Scope of Epigenetic Modulation in Novel Biological Systems

The ability of 5-azacytidine to modulate the epigenome has potential applications beyond cancer therapy. Researchers are exploring its use in a variety of novel biological systems to manipulate cellular processes and understand the role of DNA methylation in development and disease.

One such area is in plant biology . 5-Azacytidine has been used to study the role of DNA methylation in plant development, particularly in the process of somatic embryogenesis, which has significant biotechnological potential for large-scale plant propagation mdpi.comnih.govresearchgate.net. Studies have shown that DNA demethylation induced by 5-azacytidine can promote the reprogramming of plant cells and the initiation of embryogenesis mdpi.comfrontiersin.org. It has also been used to reactivate silenced transgenes in plants, demonstrating a functional link between DNA methylation and gene silencing nih.gov.

In the field of regenerative medicine , 5-azacytidine is being investigated for its ability to reprogram cells. It can increase the efficiency of reprogramming fibroblasts into induced pluripotent stem (iPS) cells and can help reset the epigenetic memory in these cells stemcell.com. Furthermore, it has been shown to enhance the differentiation of human embryonic stem cells into cardiomyocytes stemcell.com. A recent study demonstrated that the co-delivery of 5-azacytidine and miR-133a in a nanoformulation could induce the direct reprogramming of cardiac fibroblasts into cardiomyocyte-like cells in vitro nih.gov.

The application of epigenetic modulators is also being explored in the context of viral infections . For example, in HPV-related cancers, DNA methyltransferase inhibitors like 5-azacytidine are being investigated for their ability to demethylate silenced tumor suppressor genes and enhance the immune response against the virus-infected cells mdpi.com.

The continued exploration of 5-azacytosine and its derivatives in these diverse biological systems will not only broaden their therapeutic potential but also provide deeper insights into the fundamental role of epigenetics in regulating cellular identity and function.

Q & A

Basic Research Questions

Q. How is 5-Methyl-6-azacytosine synthesized, and what analytical techniques are used to confirm its structural integrity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or methylation of 6-azacytosine derivatives under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Characterization requires spectroscopic methods such as -NMR (to confirm methyl group integration at ~1.5–2.0 ppm) and -NMR (to identify azacytosine ring carbons). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (>95% purity) ensures purity . For reproducibility, experimental protocols must specify reaction stoichiometry, temperature, and purification steps (e.g., column chromatography).

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include solubility (e.g., in DMSO or aqueous buffers for biological assays), pKa (~4.5–5.0 for protonation of the azacytosine ring), and stability under varying pH/temperature. Researchers should conduct stability assays (e.g., via UV-Vis spectroscopy or HPLC) to determine degradation kinetics in storage conditions. Thermogravimetric analysis (TGA) can assess thermal stability .

Q. How does this compound interact with nucleic acids in vitro?

- Methodological Answer : Use fluorescence quenching assays or isothermal titration calorimetry (ITC) to measure binding affinity with DNA/RNA. For structural insights, employ X-ray crystallography or molecular docking simulations. Control experiments should include unmodified cytosine analogs to isolate methylation effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across studies?

- Methodological Answer : Contradictions may arise from differences in cell lines, assay conditions (e.g., serum concentration), or metabolite interference. Perform meta-analyses using PRISMA guidelines to systematically compare studies. Validate findings via orthogonal assays (e.g., RNA-seq alongside qPCR) and control for batch effects (e.g., reagent lot variability) .

Q. What experimental strategies optimize the stability of this compound in long-term biochemical studies?

- Methodological Answer : Stability can be enhanced by lyophilization with cryoprotectants (e.g., trehalose) or storage in argon-flushed vials. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict shelf life. Monitor degradation products via LC-MS and adjust buffer composition (e.g., chelating agents to prevent metal-catalyzed oxidation) .

Q. How do tautomeric forms of this compound influence its mechanism of action in epigenetic modulation?

- Methodological Answer : Employ -NMR or computational methods (DFT calculations) to identify dominant tautomers. Compare methylation efficiency (e.g., using bisulfite sequencing) in tautomer-specific mutants of DNA methyltransferases. Correlate tautomer prevalence with enzymatic kinetics data .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC/EC. Account for heteroscedasticity via weighted least squares. For high-throughput data, apply machine learning (random forests) to identify confounding variables (e.g., cell cycle phase) .

Methodological Best Practices

-

Literature Reviews : Combine database searches (PubMed, SciFinder) with citation tracking (Web of Science) to ensure comprehensiveness. Use MeSH terms like "azacytosine derivatives" AND "epigenetics" 20.

05 文献检索Literature search for meta-analysis02:58

-

Ethical Reporting : Disclose synthetic yields, purity thresholds, and negative results to avoid publication bias. Share raw data via repositories like Zenodo .

-

Contradiction Management : Pre-register hypotheses on platforms like Open Science Framework to distinguish exploratory vs. confirmatory findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.